molecular formula C16H18N4O2 B2489007 (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2210222-30-1

(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Cat. No.: B2489007
CAS No.: 2210222-30-1
M. Wt: 298.346
InChI Key: PGZVWMCQDXRWHA-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is a synthetic compound of significant interest in preclinical research, primarily investigated for its interaction with the endocannabinoid system. Its core structure, featuring an 8-azabicyclo[3.2.1]octane core and a furan-triazole substituent, classifies it within the broader family of synthetic cannabinoid receptor agonists (SCRAs) source . Researchers utilize this compound to probe the structure-activity relationships of SCRAs, particularly their binding affinity and functional efficacy at cannabinoid receptor type 1 (CB1) source . Its specific molecular architecture, including the (2E)-prop-2-en-1-one linker, makes it a valuable tool for studying the pharmacological effects and signaling pathways of novel psychoactive substances (NPS) in controlled in vitro settings. The primary research applications are in the fields of forensic toxicology, for the identification and characterization of emerging NPS, and neuropharmacology, to further understand the complex mechanisms of cannabinoid receptor modulation and its downstream physiological effects. This compound is For Research Use Only and is intended solely for laboratory analysis by qualified professionals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(6-5-15-2-1-9-22-15)20-12-3-4-13(20)11-14(10-12)19-8-7-17-18-19/h1-2,5-9,12-14H,3-4,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVWMCQDXRWHA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one represents a novel hybrid molecule that combines a furan moiety with a triazole and azabicyclo structure. This unique combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of approximately 298.34 g/mol. The structural features include:

  • Furan ring : Known for various biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Azabicyclo structure : Imparts additional pharmacological characteristics.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the triazole moiety in this compound may enhance its effectiveness as an antimicrobial agent through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli64 µg/mL
Staphylococcus aureus32 µg/mL

Anticancer Activity

The anticancer potential of furan derivatives has been documented extensively. Studies have shown that compounds incorporating furan and triazole rings can inhibit cancer cell proliferation. For instance, one study reported an IC50 value of 0.15 µg/mL against HeLa cells for a related furan derivative . The proposed mechanism includes mitochondrial modification leading to apoptosis in cancer cells.

Cell Line IC50 Value
HeLa (cervical cancer)0.15 ± 0.05 µg/mL
MCF-7 (breast cancer)10.8 ± 0.7 µg/mL

Anti-inflammatory Properties

Furan derivatives have also demonstrated anti-inflammatory effects in various assays. For example, certain derivatives showed significant analgesic activity in animal models, surpassing traditional analgesics like morphine . The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines.

Case Studies

Recent studies have explored the biological activity of similar compounds to assess their potential therapeutic applications:

  • Study on Furan Derivatives : A series of furan-based compounds were synthesized and evaluated for their antibacterial and anticancer activities. The results indicated that modifications to the furan ring significantly influenced biological activity .
  • Triazole Compounds in Cancer Therapy : Research on triazole-containing compounds revealed their ability to target specific cancer pathways, enhancing their efficacy against resistant cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds incorporating triazole and furan moieties exhibit potent antimicrobial properties. Studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the furan ring may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets.

Anticancer Potential

The compound has shown promise in anticancer research. Triazole derivatives are known to disrupt cellular processes in cancer cells, leading to apoptosis. Preliminary studies suggest that the incorporation of the furan and bicyclic structures may enhance the compound's efficacy against specific cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate a strong interaction with key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Synthetic Routes

The synthesis of (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one typically involves multi-step synthetic procedures that include:

  • Formation of the furan derivative.
  • Coupling reactions with triazole derivatives.
  • Cyclization processes to form the bicyclic structure.

These synthetic strategies are crucial for producing derivatives that may exhibit enhanced biological activities or reduced toxicity profiles .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of triazole-furan derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates. The results indicated that derivatives similar to this compound displayed significant inhibitory effects on bacterial growth compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of furan-triazole compounds revealed that certain derivatives could induce apoptosis in cancer cell lines through caspase activation pathways. The study highlighted the potential of this compound as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name / Structure Substituents on 8-azabicyclo[3.2.1]octane Key Functional Groups Potential Applications/Properties Reference
(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one (Target) 3-(1H-triazol-1-yl) α,β-unsaturated ketone, furan, triazole Hypothesized kinase inhibition or antimicrobial activity
(1R,3R,5S)-8-Azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate (Compound e) 3-(esterified hydroxy-phenylpropanoate) Ester, phenyl, hydroxyl Anticholinergic or analgesic candidates
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one (Compound from ) 8-(2-fluoro-4-nitrophenyl) Nitro, fluorophenyl, ketone Photolabile probes or nitroreductase substrates
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one 3-cyclopropylidene, 8-benzodioxolyl Benzodioxol, cyclopropane, α,β-unsaturated ketone CNS-targeting agents (e.g., serotonin modulation)

Structural and Functional Differences

Substituent Effects on Polarity: The triazole group in the target compound increases polarity compared to the ester in Compound e or the nitrophenyl group in ’s analog. This may enhance solubility in polar solvents or binding to hydrophilic targets .

Conformational Rigidity :

  • The cyclopropylidene substituent in ’s compound introduces additional strain, possibly affecting binding kinetics compared to the triazole or nitrophenyl derivatives .

Reactivity :

  • The α,β-unsaturated ketone in the target compound and ’s analog may undergo nucleophilic attacks, unlike the ester or nitro groups in other analogs, which are more inert under physiological conditions .

Research Findings and Methodological Considerations

While direct pharmacological data for the target compound are scarce, insights can be extrapolated from related studies:

  • Crystallographic Analysis : Tools like SHELXL and OLEX2 are critical for resolving the stereochemistry of 8-azabicyclo[3.2.1]octane derivatives, as seen in ’s fluoronitrophenyl analog .
  • Biological Activity Trends :
    • Compounds with triazole moieties (e.g., from Pharmacopeial Forum reports) often exhibit antimicrobial or kinase-inhibitory properties due to metal-coordination capabilities .
    • Benzodioxol -containing analogs () are frequently associated with CNS activity, suggesting the target compound’s furan group may offer similar bioavailability advantages .

Q & A

Q. What spectroscopic techniques are essential for characterizing the structural features of (2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent positions. For example, the (2E)-configured double bond in the prop-2-en-1-one moiety can be identified via coupling constants (J ≈ 12–16 Hz) .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450–1550 cm⁻¹) .
  • X-ray Crystallography : Resolves the bicyclo[3.2.1]octane geometry and validates spatial arrangement of the triazole and furan substituents .

Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core in this compound?

Methodological Answer:

  • Mannich Cyclization : A multi-step approach involving condensation of a cyclic amine with formaldehyde and a ketone to form the bicyclic scaffold .
  • Catalytic Hydrogenation : Used to reduce intermediate imines or enamines while preserving stereochemistry .
  • Purification : High-pressure liquid chromatography (HPLC) or recrystallization ensures >95% purity, critical for biological studies .

Q. How does the presence of the triazole ring influence the compound’s reactivity?

Methodological Answer:

  • Click Chemistry Compatibility : The 1,2,3-triazole moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization (e.g., adding fluorophores or targeting groups) .
  • Hydrogen Bonding : The triazole’s nitrogen atoms participate in hydrogen bonding, enhancing solubility and receptor interactions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Discovery Studio simulate interactions between the compound’s triazole/furan groups and target active sites .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues (e.g., histidine or serine) for mutagenesis studies .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., furan’s oxygen) with inhibitory potency .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping signals from the bicyclo[3.2.1]octane and triazole protons .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) and ¹⁵N-labeled triazole precursors clarify ambiguous peaks .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ) to identify artifacts .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stress Testing : Expose to 40–60°C and analyze decomposition products using LC-MS .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation kinetics under simulated sunlight .

Q. How can regioselectivity challenges in triazole substitution be addressed during synthesis?

Methodological Answer:

  • Directed Lithiation : Use tert-butyllithium to deprotonate specific positions on the triazole ring before introducing substituents .
  • Protecting Groups : Temporarily block reactive sites (e.g., with Boc or Fmoc) to direct functionalization .
  • Catalytic Control : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling on pre-halogenated triazoles .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase-Glo Luminescent Assay : Measures ATP depletion to quantify inhibition of kinases (e.g., EGFR or CDK2) .
  • Cellular IC₅₀ Determination : Dose-response curves in cancer cell lines (e.g., MCF-7) with MTT or CellTiter-Glo assays .
  • Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .

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